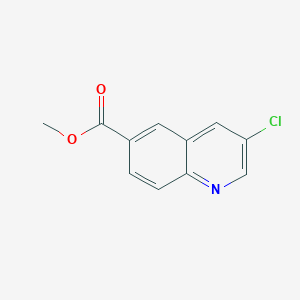

Methyl 3-chloroquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1357958-20-3 . It has a molecular weight of 221.64 and its IUPAC name is methyl 3-chloroquinoline-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 3-chloroquinoline-6-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 3-chloroquinoline-6-carboxylate” is a white solid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Mass Spectrometric Analysis

The study on collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, including structures related to Methyl 3-chloroquinoline-6-carboxylate, highlights the unusual fragmentation behavior of this class of compounds. This research provides insights into the general mechanisms of fragmentation, useful for analytical tools in drug testing and the characterization of potential metabolites (Beuck et al., 2009).

Synthesis and Cytotoxicity Studies

Direct one-pot synthesis methods have been developed for polycarbo-substituted alkyl (Thieno[3,2-c]quinoline)-2-carboxylates, derived from structures closely related to Methyl 3-chloroquinoline-6-carboxylate. These compounds showed promising cytotoxicity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Mphahlele et al., 2014).

Anti-inflammatory Effects

Research on 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which shares a structural core with Methyl 3-chloroquinoline-6-carboxylate, demonstrated significant anti-inflammatory properties. This study contributes to understanding the therapeutic potential of similar compounds in treating inflammation-related conditions (Torres et al., 1999).

Arylation and Alkylation Studies

Auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives have been explored, offering a method for the functionalization of compounds including Methyl 3-chloroquinoline-6-carboxylate. This research opens pathways for developing novel synthetic strategies in organic chemistry (Shabashov & Daugulis, 2010).

Photolysis in Aqueous Systems

The photodegradation of quinolinecarboxylic herbicides, closely related to Methyl 3-chloroquinoline-6-carboxylate, was studied in aqueous solutions. This research provides insights into the environmental fate and photolytic degradation pathways of such compounds, which is crucial for assessing their environmental impact (Pinna & Pusino, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-chloroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVVYLNBAYBNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)

![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)

![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)

![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)

![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)